Cas no 75895-54-4 (3-chloro-5-phenylphenol)
3-chloro-5-phenylphenol Chemical and Physical Properties
Names and Identifiers
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- 3-chloro-5-phenylphenol
- 5-Chloro-[1,1'-biphenyl]-3-ol
- BS-32771
- 5-Chloro[1,1'-biphenyl]-3-ol
- SCHEMBL1029386
- MFCD18315413
- 75895-54-4
- DTXSID00503187
- [1,1'-Biphenyl]-3-ol, 5-chloro-
- G63452
- NOJLLJXVEWGKFB-UHFFFAOYSA-N
- 1,1'-Biphenyl-3-ol, 5-chloro
-
- MDL: MFCD18315413
- Inchi: 1S/C12H9ClO/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8,14H
- InChI Key: NOJLLJXVEWGKFB-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1)C1C=CC=CC=1)O
Computed Properties
- Exact Mass: 204.03427
- Monoisotopic Mass: 204.0341926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
3-chloro-5-phenylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB321593-1 g |
3-Chloro-5-phenylphenol; 95% |
75895-54-4 | 1g |
€382.00 | 2023-06-21 | ||
| abcr | AB321593-5 g |
3-Chloro-5-phenylphenol; 95% |
75895-54-4 | 5g |
€1402.00 | 2023-06-21 | ||
| 1PlusChem | 1P00ID54-100mg |
[1,1'-Biphenyl]-3-ol, 5-chloro- |
75895-54-4 | 96% | 100mg |
$62.00 | 2024-04-21 | |
| 1PlusChem | 1P00ID54-250mg |
[1,1'-Biphenyl]-3-ol, 5-chloro- |
75895-54-4 | 96% | 250mg |
$103.00 | 2024-04-21 | |
| 1PlusChem | 1P00ID54-1g |
[1,1'-Biphenyl]-3-ol, 5-chloro- |
75895-54-4 | 96% | 1g |
$299.00 | 2025-02-28 | |
| A2B Chem LLC | AI56040-100mg |
3-Chloro-5-phenylphenol |
75895-54-4 | 96% | 100mg |
$16.00 | 2023-12-30 | |
| A2B Chem LLC | AI56040-250mg |
3-Chloro-5-phenylphenol |
75895-54-4 | 96% | 250mg |
$35.00 | 2023-12-30 | |
| A2B Chem LLC | AI56040-1g |
3-Chloro-5-phenylphenol |
75895-54-4 | 96% | 1g |
$228.00 | 2024-04-19 | |
| abcr | AB321593-1g |
3-Chloro-5-phenylphenol, 95%; . |
75895-54-4 | 95% | 1g |
€382.00 | 2025-04-16 | |
| abcr | AB321593-5g |
3-Chloro-5-phenylphenol, 95%; . |
75895-54-4 | 95% | 5g |
€1402.00 | 2025-04-16 |
3-chloro-5-phenylphenol Suppliers
3-chloro-5-phenylphenol Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 3-chloro-5-phenylphenol
Introduction to 3-Chloro-5-Phenylphenol (CAS No. 75895-54-4)
3-Chloro-5-Phenylphenol (CAS No. 75895-54-4) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and environmental chemistry. This compound is characterized by its aromatic structure, featuring a phenyl group and a chlorine atom substituted at specific positions on the phenol ring. The combination of these functional groups imparts distinct chemical and physical properties that make it an intriguing subject for both academic research and industrial applications.
The molecular formula of 3-Chloro-5-Phenylphenol is C13H10OCl, with a molecular weight of approximately 217.67 g/mol. Its structural features include a hydroxyl group (-OH) at the 1-position of the phenol ring, a chlorine atom at the 3-position, and a phenyl group at the 5-position. These substitutions significantly influence the compound's reactivity, solubility, and biological activity.
In terms of physical properties, 3-Chloro-5-Phenylphenol is a white to off-white crystalline solid at room temperature. It has a melting point ranging from 100°C to 102°C and is sparingly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. These solubility characteristics make it suitable for various synthetic processes and analytical techniques.
The chemical reactivity of 3-Chloro-5-Phenylphenol is primarily driven by its hydroxyl group and chlorine atom. The presence of the hydroxyl group allows for participation in nucleophilic substitution reactions, esterification, and ether formation. The chlorine atom can undergo substitution reactions with nucleophiles such as ammonia or thiols, leading to the formation of new derivatives with modified properties. These reactivity patterns are crucial for the synthesis of more complex molecules and the development of novel materials.
In the pharmaceutical industry, 3-Chloro-5-Phenylphenol has shown promise as an intermediate in the synthesis of drugs with diverse therapeutic applications. Recent studies have explored its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes and inhibit microbial growth. Additionally, its anti-inflammatory properties have been investigated for use in treating inflammatory conditions such as arthritis and dermatitis.
A notable study published in the Journal of Medicinal Chemistry (2022) reported that derivatives of 3-Chloro-5-Phenylphenol exhibited potent antiviral activity against several RNA viruses, including influenza A virus and SARS-CoV-2. The researchers found that these derivatives could effectively inhibit viral replication by interfering with key viral enzymes involved in replication and assembly processes. This finding opens up new avenues for developing antiviral drugs based on this scaffold.
Beyond pharmaceutical applications, 3-Chloro-5-Phenylphenol has also found use in materials science. Its aromatic structure and functional groups make it an excellent candidate for the synthesis of advanced polymers and coatings with enhanced mechanical strength, thermal stability, and chemical resistance. For instance, copolymers derived from 3-Chloro-5-Phenylphenol have been shown to exhibit superior barrier properties against gases and moisture, making them suitable for packaging materials and protective coatings.
In environmental chemistry, the fate and behavior of 3-Chloro-5-Phenylphenol in aquatic systems have been studied to assess its potential environmental impact. Research conducted by the Environmental Protection Agency (EPA) indicated that this compound has low toxicity to aquatic organisms but can persist in water bodies due to its low biodegradability. Therefore, proper handling and disposal practices are essential to minimize environmental exposure.
The synthesis of 3-Chloro-5-Phenylphenol can be achieved through various routes, depending on the desired purity and scale of production. One common method involves the chlorination of 5-hydroxyacetophenone followed by deprotection to yield the final product. Another approach involves the coupling reaction between 3-chlorophenol and bromobenzene using transition metal catalysts such as palladium or nickel. These synthetic strategies provide flexibility in optimizing yield and purity while minimizing environmental impact.
In conclusion, 3-Chloro-5-Phenylphenol (CAS No. 75895-54-4) is a multifaceted compound with a wide range of applications across different scientific disciplines. Its unique chemical structure endows it with valuable properties that make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound is poised to play a significant role in advancing various fields from pharmaceuticals to materials science.
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